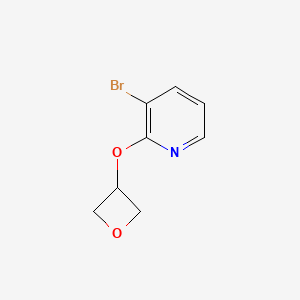
Ethyl 3-bromo-5-cyano-2-formylbenzoate
Vue d'ensemble
Description
Ethyl 3-bromo-5-cyano-2-formylbenzoate is an organic compound with the molecular formula C11H8BrNO3. It is a derivative of benzoic acid and contains functional groups such as a bromine atom, a cyano group, and a formyl group. This compound is primarily used in scientific research and chemical synthesis as an intermediate.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-bromo-5-cyano-2-formylbenzoate typically involves multi-step organic reactions One common method starts with the bromination of ethyl benzoate to introduce the bromine atom at the desired position This is followed by a formylation reaction to add the formyl group
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow chemistry techniques to scale up the synthesis. This method ensures better control over reaction conditions, higher yields, and improved safety compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-bromo-5-cyano-2-formylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium cyanide for introducing the cyano group.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Coupling Reactions: Palladium catalysts and organoboron reagents are used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group yields ethyl 3-bromo-5-cyano-2-carboxybenzoate, while reduction yields ethyl 3-bromo-5-cyano-2-hydroxybenzoate.
Applications De Recherche Scientifique
Ethyl 3-bromo-5-cyano-2-formylbenzoate is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: Potential use in drug discovery and development due to its unique functional groups.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl 3-bromo-5-cyano-2-formylbenzoate involves its interaction with specific molecular targets. The bromine atom and cyano group can participate in electrophilic and nucleophilic reactions, respectively. The formyl group can undergo various transformations, influencing the compound’s reactivity and interactions with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 3-bromo-2-cyano-5-formylbenzoate
- Ethyl 5-bromo-3-cyano-2-formylbenzoate
- Isopropyl 2-bromo-5-cyanobenzoate
- tert-Butyl 2-bromo-5-cyanobenzoate
Uniqueness
Ethyl 3-bromo-5-cyano-2-formylbenzoate is unique due to the specific positioning of its functional groups, which can influence its reactivity and potential applications. The presence of both electron-withdrawing (cyano and formyl) and electron-donating (ethyl ester) groups makes it a versatile intermediate in organic synthesis.
Propriétés
IUPAC Name |
ethyl 3-bromo-5-cyano-2-formylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO3/c1-2-16-11(15)8-3-7(5-13)4-10(12)9(8)6-14/h3-4,6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRDWFBZOCZRRLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC(=C1)C#N)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Spiro[2.5]octan-5-ol](/img/structure/B1412443.png)
![Methanamine, N-[(3-iodophenyl)methoxy]-](/img/structure/B1412444.png)


dimethylsilane](/img/structure/B1412448.png)

![(1beta,2beta,3beta,4beta)-N-[4-[4-(2-Pyrimidinyl)-1-piperazinyl]butyl]-2,3-bicyclo[2.2.1]hept-5-enedicarbimide](/img/structure/B1412451.png)
